N-benzyl-2-(benzylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Description
This compound belongs to the 1,4,8-triazaspiro[4.5]decane class, characterized by a spirocyclic core with nitrogen atoms at positions 1, 4, and 6. Key structural features include:
- Benzylthio group at position 2: Contributes to lipophilicity and may influence redox or nucleophilic reactivity.
- Benzylcarboxamide at position 8: Introduces hydrogen-bonding capacity and steric bulk.
Properties
IUPAC Name |
N-benzyl-3-benzylsulfanyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4OS/c33-27(29-20-22-10-4-1-5-11-22)32-18-16-28(17-19-32)30-25(24-14-8-3-9-15-24)26(31-28)34-21-23-12-6-2-7-13-23/h1-15H,16-21H2,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXDSRUYNTXBSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N=C(C(=N2)SCC3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-(benzylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a synthetic compound notable for its unique spirocyclic structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- IUPAC Name : N-benzyl-3-benzylsulfanyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
- Molecular Formula : C28H28N4OS
- Molecular Weight : 468.62 g/mol
- CAS Number : 894888-22-3
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the spirocyclic core through cyclization reactions.
- Introduction of the benzylthio and phenyl groups via nucleophilic substitution.
- Final purification through recrystallization or chromatography.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance:
- Activity against Bacteria : Compounds derived from triazaspiro structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . The specific activity of N-benzyl derivatives has been linked to their ability to disrupt bacterial cell walls or inhibit essential enzymes.
Anticancer Properties
Preliminary studies suggest potential anticancer activity:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating intrinsic pathways or inhibiting cell proliferation signals . In particular, related compounds have demonstrated activity against ovarian cancer xenografts in animal models .
Enzyme Inhibition
The compound's structural features suggest it may act as an enzyme inhibitor:
- Target Enzymes : It may inhibit certain kinases or proteases involved in cancer progression or microbial resistance mechanisms . This inhibition could be due to the compound's ability to mimic substrate structures or bind to active sites.
Case Studies
Comparison with Similar Compounds
Structural Variations and Substituent Analysis
The following table compares substituents and molecular properties of the target compound with analogs from the evidence:
Key Observations
Substituent Effects: Electron-Withdrawing Groups (e.g., Cl in CAS 892284-44-5): May enhance binding affinity through polar interactions . Alkyl/Aryl Thioethers (e.g., benzylthio vs. Oxygenated Substituents (e.g., ethoxy/methoxy in ): Improve solubility but may reduce membrane permeability .
Spirocyclic Core Modifications :
- The 1,4,8-triazaspiro[4.5]decane framework is conserved across all analogs, underscoring its role as a privileged scaffold for conformational control.
- Simufilam () replaces the thioether with a ketone and simplifies the carboxamide, demonstrating structural flexibility within this class .
Pharmacological Implications :
- Fluorine substitution (CAS 872199-79-6) is associated with improved metabolic stability and bioavailability in drug design .
- Chlorine in CAS 892284-44-5 may confer resistance to oxidative degradation, extending half-life .
Research Findings and Data Gaps
- Crystallographic Data : SHELX programs () are widely used for small-molecule refinement, suggesting that structural data for these compounds may rely on similar methodologies .
- Biological Activity: Limited evidence exists for the target compound’s specific targets or mechanisms. Simufilam’s filamin A binding () provides a benchmark for hypothesizing protein-interaction roles .
- Synthetic Routes: No direct synthesis protocols are provided, but the prevalence of spirocyclic triazaspiro compounds in –9 implies established synthetic strategies for this scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
